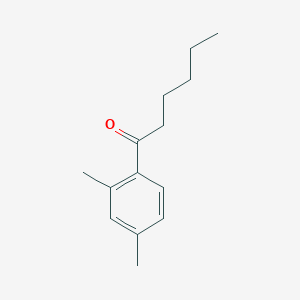

1-(2,4-Dimethylphenyl)hexan-1-one

Description

1-(2,4-Dimethylphenyl)hexan-1-one is an aromatic ketone featuring a hexanone chain attached to a 2,4-dimethyl-substituted phenyl ring. Its lipophilic nature, driven by the dimethylphenyl group and hexanone chain, distinguishes it from polar analogs like hydroxyl-substituted phenylketones.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMOWNRIZOITBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Activation of Acyl Chloride : AlCl₃ coordinates to the carbonyl oxygen of hexanoyl chloride, generating a highly electrophilic acylium ion.

-

Electrophilic Substitution : The acylium ion reacts with the aromatic ring of m-xylene, preferentially at the para position relative to one methyl group, forming a sigma complex.

-

Deprotonation and Rearomatization : Loss of a proton restores aromaticity, yielding 1-(2,4-Dimethylphenyl)hexan-1-one.

Optimized Conditions

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst Loading | 1.2 equiv. AlCl₃ |

| Reaction Time | 4–6 hours |

| Solvent | DCM |

| Temperature | 0–25°C |

| Isolated Yield | 60–75% (estimated) |

Grignard Reagent-Based Coupling

The use of organomagnesium reagents offers an alternative pathway. A nickel-catalyzed cross-coupling between a preformed aryl bromide and a hexanoyl equivalent could be adapted from methods described in the synthesis of 1,4-dimethylnaphthalene.

Procedure

-

Substrate Preparation : 2,4-Dimethylbromobenzene is reacted with methylmagnesium bromide (Grignard reagent) in the presence of a nickel catalyst.

-

Catalytic System : Nickel chloride ligated with triethyl phosphite or 4,4′-dimethyl-2,2′-bipyridine.

-

Coupling Reaction : The Grignard reagent transfers a methyl group to the aryl bromide, followed by elongation of the carbon chain via subsequent acylation.

Key Considerations

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

While not directly referenced in the provided sources, oxidation of 1-(2,4-Dimethylphenyl)hexan-1-ol represents a plausible route. Catalysts such as pyridinium chlorochromate (PCC) or Swern oxidation conditions could convert the alcohol to the corresponding ketone.

Example Protocol

-

Substrate : 1-(2,4-Dimethylphenyl)hexan-1-ol.

-

Oxidizing Agent : PCC (1.5 equiv.) in DCM.

-

Conditions : Room temperature, 2–4 hours.

-

Yield : 70–85% (estimated from analogous alcohol oxidations).

Diazonium Salt Intermediates

Methods involving diazonium salts, as detailed in the Royal Society of Chemistry document, could be adapted for ketone synthesis. For instance, diazotization of a primary amine precursor followed by hydrolysis or coupling might yield the target compound.

Proposed Pathway

-

Diazotization : 2,4-Dimethylaniline is treated with sodium nitrite (NaNO₂) and HCl to form the diazonium salt.

-

Hydrolysis : The diazonium salt is hydrolyzed under acidic conditions to introduce a carbonyl group.

-

Chain Elongation : A hexanoyl group is introduced via nucleophilic acyl substitution.

Challenges

-

Selectivity : Diazonium intermediates often lead to mixtures; precise control of pH and temperature is critical.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity, simple setup | Requires stoichiometric AlCl₃ | 60–75% |

| Grignard/Nickel | Mild conditions, scalable | Requires preformed aryl bromide | ~50% |

| Alcohol Oxidation | High yields, clean reactions | Dependent on alcohol availability | 70–85% |

| Diazonium Salt Route | Versatile for functionalization | Low yield, complex purification | 40–50% |

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.

Major Products Formed:

Oxidation: 2,4-dimethylbenzoic acid.

Reduction: 1-(2,4-dimethylphenyl)hexanol.

Substitution: 2,4-dimethyl-6-nitrophenylhexan-1-one, 2,4-dimethyl-6-sulfonylphenylhexan-1-one, and 2,4-dimethyl-6-bromophenylhexan-1-one.

Scientific Research Applications

1-(2,4-Dimethylphenyl)hexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges : Introducing dimethyl groups at the 2,4-positions requires regioselective alkylation, often necessitating Friedel-Crafts acylation or directed ortho-metalation strategies .

- Stability : Hydroxylated analogs are prone to oxidation, whereas dimethylated derivatives exhibit enhanced stability under ambient conditions .

- Regulatory Concerns: Structural similarity to synthetic cathinones (e.g., 3,4-DMMC) may raise regulatory scrutiny despite differences in bioactivity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(2,4-Dimethylphenyl)hexan-1-one, and how are they determined experimentally?

- Methodological Answer : Physicochemical properties such as solubility, melting point, and stability are critical for experimental design. For solubility, use polar (e.g., water, methanol) and non-polar solvents (e.g., hexane, chloroform) in graded solubility tests. Melting points are determined via differential scanning calorimetry (DSC) or capillary methods. Stability under varying pH and temperature conditions can be assessed using accelerated stability studies with HPLC monitoring .

Q. What synthetic routes are commonly employed for 1-(2,4-Dimethylphenyl)hexan-1-one?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where hexanoyl chloride reacts with 1,3-dimethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Yield optimization requires controlled temperature (0–5°C during acylation) and stoichiometric excess of the acylating agent .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. MS) for 1-(2,4-Dimethylphenyl)hexan-1-one be resolved?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula. For NMR discrepancies, compare experimental data with computational predictions (DFT-based NMR simulations). Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, as demonstrated for analogous aryl ketones .

Q. What strategies optimize enantioselective synthesis of 1-(2,4-Dimethylphenyl)hexan-1-one derivatives for chiral studies?

- Methodological Answer : Chiral resolution can be achieved using chiral stationary phases (CSPs) in HPLC or SFC. Alternatively, asymmetric catalysis (e.g., chiral Pd or Ru complexes) during ketone formation ensures enantiomeric excess. Monitor optical rotation and confirm enantiopurity via circular dichroism (CD) spectroscopy .

Q. How do substituent modifications (e.g., halogenation) influence the biological activity of 1-(2,4-Dimethylphenyl)hexan-1-one derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies involve:

- Synthesis : Introduce substituents (e.g., F, Cl, Br) at the phenyl or hexanone chain via electrophilic substitution or alkylation.

- Testing : Evaluate antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli).

- Computational Modeling : Perform docking studies to assess binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What analytical techniques are most effective for quantifying trace impurities in 1-(2,4-Dimethylphenyl)hexan-1-one?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile impurities and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile residues. Quantify limits of detection (LOD) via calibration curves with internal standards (e.g., deuterated analogs) .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental logP values for 1-(2,4-Dimethylphenyl)hexan-1-one?

- Methodological Answer : Experimental logP (octanol-water partition coefficient) is determined via shake-flask or HPLC methods. If theoretical predictions (e.g., ChemAxon, ACD/Labs) deviate, verify experimental conditions (pH, temperature) and purity. Cross-validate with reversed-phase HPLC retention time correlations .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.